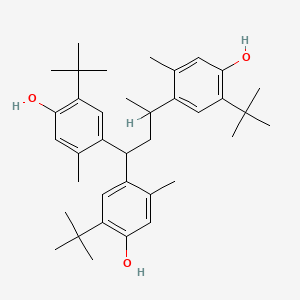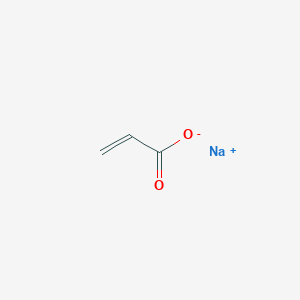
potassium;6-(4-methylanilino)naphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate is a chemical compound with the molecular formula C17H14KNO3S and a molecular weight of 351.46 g/mol . It is commonly used as a fluorescent probe for measuring protein conformational changes and quantitative measurement of protein hydrophobicity processes . The compound is essentially nonfluorescent in water but becomes fluorescent when bound to membranes or hydrophobic domains of proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;6-(4-methylanilino)naphthalene-2-sulfonate typically involves the reaction of 6-(4-methylanilino)naphthalene-2-sulfonyl chloride with potassium hydroxide . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile under controlled temperature conditions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and substituted derivatives of the original compound .
科学研究应用
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of potassium;6-(4-methylanilino)naphthalene-2-sulfonate involves its ability to bind to hydrophobic regions of proteins or membranes, resulting in an increase in fluorescence intensity . This property allows researchers to monitor changes in protein conformation and interactions in real-time. The compound interacts with molecular targets through hydrophobic interactions and possibly hydrogen bonding, leading to changes in its fluorescence properties .
相似化合物的比较
Similar Compounds
6-(4-methylanilino)naphthalene-2-sulfonyl chloride: A precursor to potassium;6-(4-methylanilino)naphthalene-2-sulfonate, used in similar applications.
2-(4-methylanilino)naphthalene-6-sulfonic acid: Another fluorescent probe with similar properties but different structural features.
8-anilinonaphthalene-1-sulfonic acid: A related compound used for similar fluorescence-based studies.
Uniqueness
This compound is unique due to its specific binding affinity to hydrophobic regions and its enhanced fluorescence properties when bound to membranes or proteins . This makes it particularly useful for studying protein conformational changes and interactions in various biological and chemical systems .
属性
IUPAC Name |
potassium;6-(4-methylanilino)naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDCHDBOXJUSDZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14KNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)










